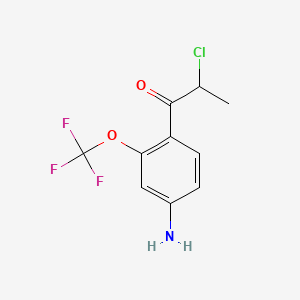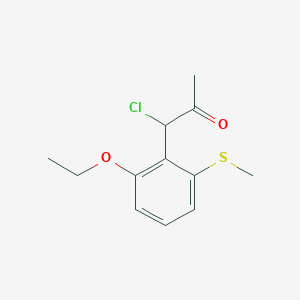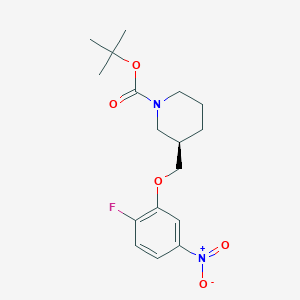
Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) is a complex organometallic compound that features a unique combination of carbanide, cyclopentane, and thiol groups coordinated with iron(2+)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) typically involves the coordination of iron(2+) with the organic ligands. One common method is to react cyclopentane and 6-cyclopentylhexane-1-thiol with an iron(2+) salt under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the iron(2+) salt. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The iron(2+) center can be reduced to iron(0) under certain conditions.
Substitution: The carbanide and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as alkyl halides or amines can react with the carbanide or thiol groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides, while reduction of the iron(2+) center can produce iron(0) complexes.
Aplicaciones Científicas De Investigación
Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its catalytic properties.
Mecanismo De Acción
The mechanism by which Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) exerts its effects involves the coordination of the iron(2+) center with various ligands. This coordination can activate the compound for catalytic reactions or enable it to interact with biological targets. The molecular targets and pathways involved include:
Catalysis: The iron(2+) center can facilitate electron transfer reactions, making it an effective catalyst.
Biological Interactions: The compound can bind to DNA and proteins, potentially disrupting their function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadienyliron(II) dicarbonyl dimer: Another iron(2+) complex with cyclopentadienyl ligands.
Ferrocene: A well-known organometallic compound with iron(2+) sandwiched between two cyclopentadienyl rings.
Iron(II) thiolate complexes: Compounds with iron(2+) coordinated to thiolate ligands.
Uniqueness
Carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) is unique due to its combination of carbanide, cyclopentane, and thiol groups, which provide distinct reactivity and potential applications compared to other iron(2+) complexes. Its ability to undergo various chemical reactions and its potential in catalysis and medicinal chemistry make it a compound of significant interest.
Propiedades
Fórmula molecular |
C18H38FeS |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
carbanide;cyclopentane;6-cyclopentylhexane-1-thiol;iron(2+) |
InChI |
InChI=1S/C11H22S.C5H10.2CH3.Fe/c12-10-6-2-1-3-7-11-8-4-5-9-11;1-2-4-5-3-1;;;/h11-12H,1-10H2;1-5H2;2*1H3;/q;;2*-1;+2 |
Clave InChI |
ZUTVSIFKNOHUBT-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].C1CCCC1.C1CCC(C1)CCCCCCS.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



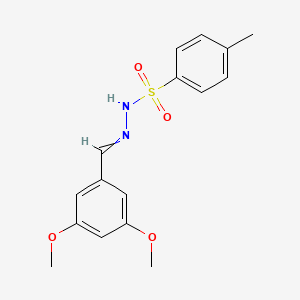
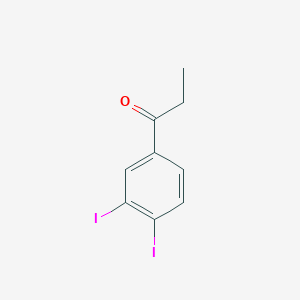
![(6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14045141.png)
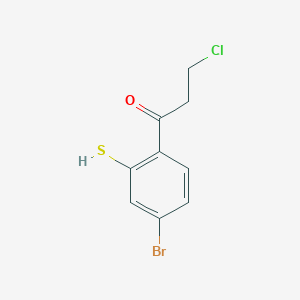
![(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14045151.png)
![3-(Difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14045157.png)
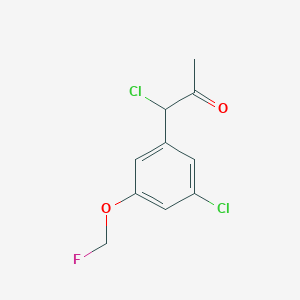
![Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride](/img/structure/B14045164.png)
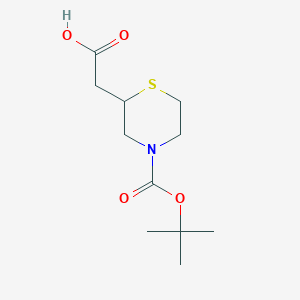
![7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B14045190.png)
